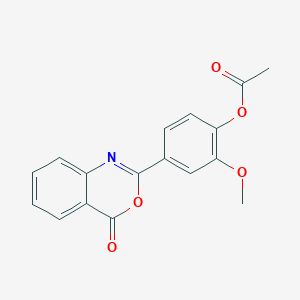
2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate, also known as MOBA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MOBA is a derivative of benzoxazine, a heterocyclic compound that has shown promising results in medicinal chemistry, materials science, and polymer chemistry.
Aplicaciones Científicas De Investigación
2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and polymer chemistry. In medicinal chemistry, 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has also been investigated as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
In materials science, 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has been used as a monomer for the synthesis of benzoxazine-based polymers. These polymers have shown excellent mechanical properties, thermal stability, and flame retardancy. 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate-based polymers have potential applications in the aerospace, automotive, and electronics industries.
Mecanismo De Acción
The mechanism of action of 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate as an anticancer agent involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival. 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate inhibits this pathway by blocking the activation of Akt and mTOR, leading to the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has been found to have low toxicity and is well-tolerated in animal models. In vitro studies have shown that 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is its low toxicity, which makes it a promising candidate for further development as an anticancer agent. 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate. One area of interest is the development of 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate-based polymers for various applications in materials science. Another area of interest is the investigation of the mechanism of action of 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate as an anti-inflammatory agent. Additionally, further studies are needed to determine the efficacy of 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate as an anticancer agent in vivo.
Métodos De Síntesis
The synthesis of 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate involves the reaction of 2-methoxy-4-(4-hydroxyphenyl)phenyl acetate with 2-aminobenzoic acid in the presence of a coupling agent. The resulting product is then subjected to cyclization with acetic anhydride to form 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate. The yield of 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is around 80%, and the purity can be increased through recrystallization.
Propiedades
Nombre del producto |
2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate |
|---|---|
Fórmula molecular |
C17H13NO5 |
Peso molecular |
311.29 g/mol |
Nombre IUPAC |
[2-methoxy-4-(4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate |
InChI |
InChI=1S/C17H13NO5/c1-10(19)22-14-8-7-11(9-15(14)21-2)16-18-13-6-4-3-5-12(13)17(20)23-16/h3-9H,1-2H3 |
Clave InChI |
JYFLUQOAUKCXKT-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2)OC |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B303057.png)
![2-[(4-methylphenyl)sulfanyl]-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B303058.png)
![2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid](/img/structure/B303060.png)

![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B303063.png)

![N-(2-hydroxy-4-{3-hydroxy-4-[(2-propylpentanoyl)amino]benzyl}phenyl)-2-propylpentanamide](/img/structure/B303065.png)

![Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B303069.png)
![Bis[4-(1,3-benzothiazol-2-yl)phenyl] ether](/img/structure/B303071.png)


![3-methyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B303075.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B303077.png)